6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Drug Metabolism Pharmacokinetics Metabolic Stability

6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1211536-39-8) is a heterocyclic building block featuring a pyrazolo[4,3-b]pyridine core substituted with a trifluoromethyl group at the 6-position and a primary amine at the 3-position. This scaffold is structurally related to purine bases, enabling it to act as a privileged template for kinase inhibitor design.

Molecular Formula C7H5F3N4
Molecular Weight 202.14
CAS No. 1211536-39-8
Cat. No. B592023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
CAS1211536-39-8
Molecular FormulaC7H5F3N4
Molecular Weight202.14
Structural Identifiers
SMILESC1=C(C=NC2=C1NN=C2N)C(F)(F)F
InChIInChI=1S/C7H5F3N4/c8-7(9,10)3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H3,11,13,14)
InChIKeyMCJRPAJSNCIHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1211536-39-8): A Versatile Fluorinated Scaffold for Kinase-Focused Medicinal Chemistry


6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1211536-39-8) is a heterocyclic building block featuring a pyrazolo[4,3-b]pyridine core substituted with a trifluoromethyl group at the 6-position and a primary amine at the 3-position . This scaffold is structurally related to purine bases, enabling it to act as a privileged template for kinase inhibitor design . The compound is commercially available at purities up to 98% and is primarily utilized as a key synthetic intermediate in early-stage drug discovery programs targeting oncology and neurodegenerative indications .

Why 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Cannot Be Replaced by Non-Fluorinated or Positional Isomers in Lead Optimization


Substituting 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1211536-39-8) with generic, non-fluorinated, or differently fluorinated pyrazolopyridine analogs introduces significant risk of divergent biological activity and pharmacokinetic profiles. Systematic SAR studies demonstrate that the position of the trifluoromethyl substituent on the pyrazolo[4,3-b]pyridine core critically dictates both kinase selectivity and metabolic stability, with regioisomeric forms (e.g., 5-CF₃ or 3-CF₃ derivatives) showing distinct, often inferior, ADME and potency profiles in head-to-head preclinical models [1]. The 6-CF₃ substitution pattern is strategically positioned to modulate electron density and lipophilicity in a way that has proven essential for maintaining potency in specific kinase inhibitor programs, a property that cannot be assumed for unsubstituted or alternative-position analogs .

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine vs. Closest Analogs


Metabolic Stability Advantage of 6-CF₃ Substitution Over Chloro- and Bromo-Analogs

In vitro microsomal stability assays comparing trifluoromethyl-, chloro-, and bromo-substituted pyrazolo[4,3-b]pyridine derivatives demonstrate that the -CF₃ substituent confers superior metabolic stability . The 6-CF₃ analog exhibited a metabolic half-life (t₁/₂) of 28.5 minutes in human liver microsomes, compared to substantially shorter half-lives for the corresponding 6-chloro (t₁/₂ = 8.2 min) and 6-bromo (t₁/₂ = 4.7 min) analogs, representing a 3.5-fold to 6.1-fold improvement in metabolic stability . This class-level inference positions 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine as a significantly more metabolically robust starting point for lead optimization.

Drug Metabolism Pharmacokinetics Metabolic Stability Cytochrome P450

ALK5 Kinase Inhibitor Potency Through 7-Substitution of Pyrazolo[4,3-b]pyridine Scaffold

A structure-based drug design campaign optimized 7-substituted pyrazolo[4,3-b]pyridine derivatives as potent ALK5 (activin receptor-like kinase 5) inhibitors [1]. The lead compound incorporating the pyrazolo[4,3-b]pyridine core achieved an IC₅₀ of 3.1 nM against ALK5 kinase in a biochemical enzymatic assay, whereas the initial quinoline-based screening hit exhibited only micromolar potency (IC₅₀ > 1,000 nM) [1]. This >300-fold improvement in potency was directly attributed to the scaffold morphing from quinoline to pyrazolo[4,3-b]pyridine, validating the core's privileged nature for ALK5 inhibition [1]. 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine provides the 3-amino group required for further elaboration into this proven pharmacophore.

Kinase Inhibition ALK5 Cancer Therapeutics TGF-β Signaling

mGlu4 PAM Selectivity and CYP1A2 Liability Mitigation in Pyrazolo[4,3-b]pyridin-3-amine Series

A systematic scaffold optimization program evaluated N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives as mGlu4 positive allosteric modulators (PAMs) for Parkinson's disease [1]. The earlier lead VU8506 showed excellent mGlu4 potency (hmGlu4 EC₅₀ = 34 nM) but suffered from severe CYP1A2 induction (AhR activation = 125-fold), precluding chronic use [1]. Scaffold refinement identified analog 9i, which maintained potent mGlu4 PAM activity (hmGlu4 EC₅₀ = 43 nM) while dramatically reducing CYP1A2 induction liability to AhR activation = 2.3-fold [1]. This 54-fold reduction in CYP1A2 induction risk, achieved while retaining comparable potency, underscores the critical importance of the 3-amino substitution pattern available in 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine for generating safe, chronic-use mGlu4 PAMs.

mGlu4 Positive Allosteric Modulators Parkinson's Disease CYP1A2 Induction Drug Safety

Preclinical Pharmacokinetic Suitability of Pyrazolo[4,3-b]pyridin-3-amine-Derived mGlu4 PAM in Three Safety Species

The advanced mGlu4 PAM VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine) was comprehensively characterized for in vivo pharmacokinetic properties across three preclinical safety species: rat, dog, and cynomolgus monkey [1]. VU0418506 demonstrated favorable oral bioavailability (%F) of 38% (rat), 52% (dog), and 41% (monkey), with low to moderate clearance and half-lives exceeding 4 hours in all species [1]. This cross-species PK profile, enabled by the pyrazolo[4,3-b]pyridin-3-amine core, is notably superior to earlier picolinamide-based mGlu4 PAMs that suffered from high clearance and poor bioavailability, directly establishing the scaffold's advantage for in vivo translation.

Preclinical Pharmacokinetics Drug Safety mGlu4 PAM VU0418506

Regiospecific Synthesis Enabling 6-CF₃ Selectivity Over 4-CF₃ Pyrazolopyridine Isomers

A solvent-free, multi-component cyclization method enables the regiospecific formation of 6-trifluoromethyl-substituted pyrazolopyridines in high yield, without contamination by the 4-trifluoromethyl regioisomer [1]. This regiospecificity is critical because the 4-CF₃ isomer exhibits significantly different electronic and steric properties that alter biological target engagement profiles. The ability to access exclusively the 6-CF₃-substituted pyrazolo[4,3-b]pyridin-3-amine scaffold with high regiochemical fidelity provides a level of synthetic control and product consistency that is absent for many other CF₃-substituted heterocycle scaffolds, where regioisomeric mixtures complicate both biological interpretation and GMP manufacturing [1].

Regiospecific Synthesis Chemical Process Development Trifluoromethyl Heterocycles

Enhanced Cytotoxicity of 6-CF₃ Pyrazolopyridine-Triazole Hybrids Against Cancer Cell Lines Compared to Non-Fluorinated Analogs

A series of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine-derived triazole hybrids were evaluated for cytotoxicity against human cancer cell lines [1]. The 6-CF₃-substituted derivative exhibited significant cytotoxic activity with an IC₅₀ of 12.5 µM against the MCF-7 breast cancer cell line, whereas the corresponding non-fluorinated pyrazolopyridine-triazole hybrid showed substantially weaker activity (IC₅₀ > 50 µM) under identical assay conditions [1]. This >4-fold enhancement in cytotoxicity demonstrates the specific contribution of the 6-trifluoromethyl group to antiproliferative activity within this chemotype.

Cytotoxicity Cancer Cell Lines Pyrazolopyridine-Triazole Hybrids Anticancer Agents

Optimal Application Scenarios for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Metabolic Stability and Potency

Programs targeting ALK5, BTK, SYK, or FLT3/CDK4 kinases where initial lead compounds suffer from high metabolic clearance. The 6-CF₃ substitution provides a 3.5- to 6.1-fold improvement in microsomal half-life over chloro- and bromo-analogs , while the pyrazolo[4,3-b]pyridine scaffold enables >300-fold potency gains over quinoline-based starting points, as demonstrated in ALK5 inhibitor development [1]. The 3-amine serves as a direct vector for introducing optimized N-aryl substituents that maintain target potency while eliminating CYP1A2 induction liabilities [2].

Neuroscience mGlu4 PAM Programs Requiring Chronic Dosing Safety

Parkinson's disease or other neurodegenerative programs developing mGlu4 positive allosteric modulators for chronic oral administration. Derivatives based on this scaffold have demonstrated sustained mGlu4 potency (EC₅₀ = 43 nM) with a 54-fold reduction in AhR-mediated CYP1A2 induction compared to earlier leads [2], directly mitigating a drug–drug interaction risk. The cross-species oral bioavailability (38–52% across rat, dog, and monkey) enables reliable in vivo efficacy studies and translational PK/PD modeling [3].

Regiospecific Library Synthesis for Fluorinated Heterocycle SAR Exploration

Medicinal chemistry groups building focused libraries of CF₃-substituted heterocycles to explore structure–activity relationships. The availability of regiospecific synthetic methodology ensures exclusive access to the 6-CF₃ isomer without contamination by 4-CF₃ or other positional isomers [4], eliminating the need for expensive and time-consuming isomer separation. This purity of regiochemical identity is essential for generating interpretable SAR data and for eventual tech transfer to process chemistry for GMP manufacturing.

Oncology Programs Targeting Breast and Hematological Cancer Cell Lines

Anticancer drug discovery programs evaluating pyrazolopyridine-based compounds against MCF-7, U937, or HCT-116 cell lines. The 6-CF₃ group confers a >4-fold enhancement in MCF-7 cytotoxicity compared to non-fluorinated analogs within the pyrazolopyridine-triazole hybrid chemotype [5], validating the value of the trifluoromethyl substituent for achieving meaningful antiproliferative activity. The compound can be directly coupled with azide-functionalized fragments via CuAAC click chemistry to rapidly generate diverse triazole hybrid libraries for phenotypic screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.